GluN2A vs. GluN2B Selectivity: 100-Fold Preference in Human Recombinant Receptors
In recombinant human NMDA receptors expressed in Xenopus oocytes, PEAQX (NVP-AAM077) exhibits an IC50 of 270 nM for hNMDAR 1A/2A (GluN1/GluN2A) receptors compared to 29,600 nM for hNMDAR 1A/2B (GluN1/GluN2B) receptors, representing a 110-fold selectivity for GluN2A-containing receptors [1]. This contrasts sharply with the NR2B-selective antagonist ifenprodil, which shows over 400-fold selectivity for GluN2B-containing receptors [2]. The quantitative difference enables specific isolation of GluN2A-mediated signaling.
| Evidence Dimension | Inhibitory potency (IC50) at human recombinant NMDA receptor subtypes |
|---|---|
| Target Compound Data | hNMDAR 1A/2A: 270 nM; hNMDAR 1A/2B: 29,600 nM |
| Comparator Or Baseline | ifenprodil: >400-fold selectivity for GluN2B over GluN2A |
| Quantified Difference | PEAQX shows 110-fold preference for GluN2A over GluN2B; ifenprodil shows >400-fold preference for GluN2B |
| Conditions | Recombinant human NMDA receptors expressed in Xenopus oocytes |
Why This Matters
Procurement of PEAQX ensures that experiments targeting GluN2A-specific signaling are not confounded by unintended GluN2B blockade, a critical distinction for studies of synaptic plasticity and cognitive function.
- [1] Auberson, Y. P., et al. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human NR1/NR2A receptor subtype. Bioorganic & Medicinal Chemistry Letters, 12(7), 1099-1102. View Source
- [2] Feng, B., et al. (2004). Structure-activity analysis of a novel NR2B-selective NMDA receptor antagonist. Molecular Pharmacology, 66(1), 145-154. View Source
